AChE/BChE-IN-16 is a compound recognized for its potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in the regulation of neurotransmission and implicated in various neurodegenerative diseases, including Alzheimer's disease. This compound has garnered attention due to its selectivity and low toxicity profile, making it a promising candidate for therapeutic applications.
The compound AChE/BChE-IN-16 was identified through structure-based virtual screening of compound libraries aimed at discovering selective inhibitors of butyrylcholinesterase. The synthesis and biological evaluation of AChE/BChE-IN-16 have been documented in various studies, highlighting its potential as a dual inhibitor of both cholinesterases .
AChE/BChE-IN-16 falls under the category of cholinesterase inhibitors, which are compounds that impede the activity of the enzymes responsible for breaking down acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions characterized by cholinergic deficits.
The synthesis of AChE/BChE-IN-16 involves multiple steps that focus on constructing the core structure suitable for binding to the active sites of acetylcholinesterase and butyrylcholinesterase. The synthetic route typically begins with commercially available starting materials that undergo various chemical transformations, including condensation reactions and functional group modifications.
The synthesis process includes:
AChE/BChE-IN-16 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with the target enzymes. The compound's structure is optimized for binding within the active sites of both acetylcholinesterase and butyrylcholinesterase.
The molecular weight of AChE/BChE-IN-16 is approximately 300 Da, with a molecular formula that includes multiple aromatic rings and substituents designed to enhance selectivity and potency against cholinesterases .
AChE/BChE-IN-16 primarily acts through non-competitive inhibition mechanisms, where it binds to an allosteric site on the enzyme, leading to decreased enzymatic activity without competing with the substrate directly. This mode of action allows for sustained inhibition even in the presence of high substrate concentrations.
The key reactions involving AChE/BChE-IN-16 include:
The mechanism by which AChE/BChE-IN-16 exerts its inhibitory effects involves binding to specific residues within the active sites of acetylcholinesterase and butyrylcholinesterase. This binding disrupts the hydrolysis of acetylcholine, leading to increased levels of this neurotransmitter in synaptic clefts.
Studies indicate that AChE/BChE-IN-16 interacts with key amino acids such as Ser198 and His438 within human butyrylcholinesterase, stabilizing its binding through hydrogen bonds and hydrophobic interactions .
AChE/BChE-IN-16 is characterized by:
The compound shows high permeability across biological membranes, indicating potential for central nervous system penetration. Its low toxicity profile was confirmed in cytotoxicity assays on neuronal cell lines .
AChE/BChE-IN-16 holds significant promise in scientific research and therapeutic applications:
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases critical for hydrolyzing the neurotransmitter acetylcholine (ACh) in the central and peripheral nervous systems. AChE, the primary enzyme in healthy brains, operates within synaptic clefts with high catalytic efficiency, terminating cholinergic signaling by cleaving ACh into choline and acetate. Its active site gorge (depth: 20 Å) contains a catalytic triad (Ser203-His447-Glu334 in humans) and a peripheral anionic site (PAS) that regulates substrate entry and non-catalytic functions [5] [10]. BChE, while structurally homologous (65% sequence similarity), exhibits broader substrate specificity and predominantly localizes to glial cells [2] [3]. Under physiological conditions, AChE accounts for ~90% of ACh hydrolysis. However, during neurodegenerative states, this balance shifts dramatically: AChE activity declines by 33–45% in Alzheimer’s disease (AD), while BChE activity increases by up to 120%, becoming the dominant cholinesterase [2] [5]. This imbalance exacerbates cholinergic deficit, synaptic failure, and cognitive deterioration.
Property | AChE | BChE |
---|---|---|
Primary Location | Neuronal synapses | Glial cells, plasma |
Catalytic Triad | Ser203-His447-Glu334 | Ser198-His438-Glu325 |
Gorge Depth | 20 Å | 20 Å |
Substrate Specificity | High (acetylcholine) | Broad (choline esters, cocaine) |
Activity Change in AD | ↓ 33-45% | ↑ 65-120% |
The compensatory upregulation of BChE in advanced AD positions it as a critical therapeutic target. Unlike AChE-knockout models (lethal), BChE-knockout mice remain viable, confirming BChE’s redundancy under normal conditions but essential role in pathology [2] [7]. Dual AChE/BChE inhibitors like AChE/BChE-IN-16 (IC₅₀ = 30 nM for hAChE; 48 nM for hBChE) address this dynamic by:
Compound | hAChE IC₅₀ (nM) | hBChE IC₅₀ (nM) | Selectivity (BChE/AChE) | Additional Activities |
---|---|---|---|---|
AChE/BChE-IN-16 | 30 | 48 | 1.6 | ROS suppression, anti-apoptotic |
Rivastigmine | 4,300 | 2,800 | 0.65 | Carbamate-based irreversible inhibitor |
Bambuterol | 35,000 | 7 | 0.0002 | Selective BChE inhibitor |
ZINC1733 | 42 | 38 | 0.9 | Triple inhibitor (AChE/BChE/BACE-1) |
The multifactorial nature of AD—encompassing cholinergic deficit, Aβ aggregation, oxidative stress, and neuroinflammation—necessitates therapeutics that engage multiple pathological pathways. AChE/BChE-IN-16 exemplifies this shift toward multitarget-directed ligands (MTDLs):
Compound Name | Primary Targets | Relevance |
---|---|---|
AChE/BChE-IN-16 | AChE/BChE | Potent dual inhibitor, ROS scavenger |
S06-1011 | BChE | Early lead with suboptimal pharmacokinetics |
Heterostilbene 16 | BChE, TNF-α | Selective BChE inhibitor with anti-inflammatory effects |
ZINC1733 | AChE/BChE/BACE-1 | Triple inhibitor from computational screening |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1